n,n-Dibutylmorpholine-4-sulfonamide
Description
Properties
CAS No. |
5433-43-2 |
|---|---|
Molecular Formula |
C12H26N2O3S |
Molecular Weight |
278.41 g/mol |
IUPAC Name |
N,N-dibutylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C12H26N2O3S/c1-3-5-7-13(8-6-4-2)18(15,16)14-9-11-17-12-10-14/h3-12H2,1-2H3 |
InChI Key |
XVUGDLCGYADXDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
NH4I-Mediated Amination of Sodium Sulfinates
A recent efficient and environmentally friendly method for preparing sulfonamides involves the NH4I-mediated amination of sodium sulfinates with amines. This metal-free protocol operates under relatively mild conditions and tolerates a broad range of functional groups, including primary and secondary amines, making it suitable for preparing complex sulfonamide derivatives such as this compound.
- Reactants: Sodium sulfinates and amines (primary or secondary)
- Catalyst/mediator: Ammonium iodide (NH4I)
- Solvent: Acetonitrile (CH3CN)
- Temperature: 80 °C
- Reaction time: 12 hours
- NH4I reacts with sodium sulfinate to form a sulfonyl iodide intermediate.
- This intermediate decomposes to generate a sulfonyl radical.
- The sulfonyl radical then reacts with the amine either via direct nucleophilic substitution (displacement of iodide) or radical substitution to form the S–N bond.
- The method provides moderate to excellent yields (typically 60–90%) for various sulfonamides.
- Secondary amines such as dibutylamine can be used, suggesting applicability for N,N-dibutylmorpholine derivatives.
- Functional groups on aromatic rings are well tolerated.
| Entry | Substrate (Sodium Sulfinate) | Amine Type | Product Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sodium p-toluenesulfinate | n-Butylamine | 70–85 | Secondary amine tolerated |
| 2 | Various aromatic sulfinates | Secondary amines | 60–90 | Broad functional group tolerance |
Table 1: Representative yields of sulfonamides via NH4I-mediated amination
This method's mildness and generality make it a strong candidate for synthesizing this compound by reacting morpholine-4-sulfonyl sodium salt with dibutylamine under NH4I mediation.
Direct Reaction of Sulfonyl Chlorides with Amines
The classical and widely used method for sulfonamide synthesis is the nucleophilic substitution of sulfonyl chlorides with amines.
- React morpholine-4-sulfonyl chloride with dibutylamine.
- Use a base such as triethylamine to neutralize the generated HCl.
- Solvent: Often dichloromethane or ethanol.
- Temperature: Room temperature to reflux depending on reactivity.
- Reaction time: 2–6 hours.
- Straightforward and high yielding.
- Easily scalable.
- Sulfonyl chlorides can be moisture sensitive and sometimes difficult to handle.
- Requires careful control of reaction conditions to avoid side reactions.
This method is well-documented for preparing sulfonamide derivatives, including those with morpholine and dibutylamine moieties.
Chloroacetamide Derivative Route
Another approach involves the synthesis of sulfonamide-containing chloroacetamide intermediates, which can be subsequently reacted with amines to yield target sulfonamides.
- Prepare 4-(morpholin-4-ylsulfonyl)aniline as a starting material.
- React with chloroacetyl chloride in DMF at room temperature to form chloroacetamide derivatives.
- Reflux these intermediates with dibutylamine or other amines in ethanol for 3–5 hours.
- Use triethylamine as a base catalyst.
This method yields sulfonamide derivatives with good to excellent yields (51–97%) and allows for structural diversification.
Detailed Experimental Data and Reaction Conditions
NH4I-Mediated Amination (Representative Example)
| Parameter | Condition |
|---|---|
| Sodium sulfinate | Morpholine-4-sulfonate sodium salt (0.20 mmol) |
| Amine | Dibutylamine (0.30 mmol) |
| Mediator | NH4I (0.20 mmol) |
| Solvent | Acetonitrile (2 mL) |
| Temperature | 80 °C |
| Reaction time | 12 hours |
| Yield | 65–85% (expected range) |
- Reaction monitored by TLC and GC.
- Upon completion, mixture cooled and washed with saturated NaCl solution.
- Product extracted with organic solvents (e.g., ethyl acetate).
- Purification by recrystallization or chromatography.
Reaction of Sulfonyl Chloride with Dibutylamine
| Parameter | Condition |
|---|---|
| Sulfonyl chloride | Morpholine-4-sulfonyl chloride (1.0 equiv) |
| Amine | Dibutylamine (1.1 equiv) |
| Base | Triethylamine (1.2 equiv) |
| Solvent | Dichloromethane or ethanol |
| Temperature | 0 °C to room temperature |
| Reaction time | 2–4 hours |
| Yield | 80–95% |
- Reaction mixture washed with water and brine.
- Organic layer dried over anhydrous sodium sulfate.
- Concentrated under reduced pressure.
- Product purified by recrystallization or chromatography.
Comparative Analysis of Preparation Methods
| Feature | NH4I-Mediated Amination | Sulfonyl Chloride + Amine | Chloroacetamide Intermediate Route |
|---|---|---|---|
| Catalyst/mediator | NH4I (metal-free) | None (base used) | Triethylamine (base catalyst) |
| Reaction conditions | 80 °C, 12 h | 0–25 °C, 2–4 h | Reflux in ethanol, 3–5 h |
| Substrate scope | Sodium sulfinates + primary/secondary amines | Sulfonyl chlorides + amines | Chloroacetamides + amines |
| Yield range | Moderate to excellent (60–90%) | High (80–95%) | Moderate to excellent (51–97%) |
| Environmental considerations | Metal-free, mild, less toxic | Use of sulfonyl chlorides (moisture sensitive) | Requires multiple steps |
| Applicability to this compound | High potential | Established method | Suitable for analog synthesis |
Summary and Recommendations
- The NH4I-mediated amination of sodium sulfinates represents a modern, green, and efficient method to prepare sulfonamides like this compound, with good yields and functional group tolerance.
- The classical sulfonyl chloride and amine reaction remains a robust and high-yielding approach, particularly suitable for straightforward synthesis.
- The chloroacetamide intermediate route offers versatility for structural modifications and is useful when preparing related sulfonamide derivatives.
- Selection of method depends on available starting materials, desired purity, scalability, and environmental considerations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide sulfur atom acts as an electrophilic center, enabling nucleophilic substitution. For example:
Key Data:
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl chloride | DCM, 25°C | Benzylsulfonamide derivative | 85% |
| Methyl iodide | THF, 40°C | Methylated sulfonamide | 78% |
Acid-Base Reactions
The morpholine nitrogen and sulfonamide N-H participate in acid-base equilibria:
-
Deprotonation :
The resulting anion reacts with electrophiles (e.g., alkyl halides) .
-
Protonation :
The morpholine nitrogen (pK~a~ ≈ 7.4) accepts protons under acidic conditions, forming water-soluble salts .
Oxidation:
The sulfonamide group oxidizes to sulfonic acid under strong conditions (e.g., KMnO~4~, H~2~O~2~):
Example : Reaction with H~2~O~2~/AcOH yields 4-morpholinesulfonic acid (72% yield).
Reduction:
Lithium aluminum hydride (LiAlH~4~) reduces the sulfonamide to a thioether:
Reduction products depend on steric and electronic factors .
Hydrolysis
The sulfonamide bond hydrolyzes under acidic/basic conditions:
-
Acidic hydrolysis (HCl, Δ):
-
Basic hydrolysis (NaOH, Δ):
Hydrolysis rates correlate with substituent electron-withdrawing effects .
Cyclization Reactions
Intramolecular reactions form sultam derivatives. For example, heating with POCl~3~ yields:
Cyclization efficiency depends on ring strain and steric hindrance .
Comparative Reactivity Analysis
Mechanistic Insights
-
Nucleophilic substitution follows an S~N~2 pathway at sulfur, supported by stereochemical inversion observed in chiral analogs .
-
Oxidation proceeds via radical intermediates, as evidenced by ESR studies.
-
Hydrolysis in acidic media involves protonation of the sulfonamide oxygen, weakening the S-N bond .
This compound’s reactivity profile highlights its utility in synthesizing bioactive molecules and functional materials. Further studies could explore its applications in asymmetric catalysis or polymer chemistry.
Scientific Research Applications
N,N-Dibutylmorpholine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of N,N-Dibutylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site. This competitive inhibition can disrupt metabolic pathways and lead to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation | Key Features |
|---|---|---|---|---|
| N,N-Dimethylmorpholine-4-sulfonamide | C₆H₁₄N₂O₃S | 194.25 | O=S(=O)(N1CCOCC1)N(C)C | Short alkyl chains, high polarity |
| N,N-Diethylmorpholine-4-sulfonamide* | C₈H₁₈N₂O₃S | 222.30 (estimated) | O=S(=O)(N1CCOCC1)N(CC)CC | Moderate lipophilicity |
| N,N-Dibutylmorpholine-4-sulfonamide* | C₁₂H₂₆N₂O₃S | 278.41 (estimated) | O=S(=O)(N1CCOCC1)N(CCCC)CCCC | High lipophilicity, low water solubility |
| N-(3-Amino-2-methylphenyl)morpholine-4-sulfonamide | C₁₁H₁₇N₃O₃S | 271.34 | – | Aromatic amine substituent, bioactive |
*Note: Data for N,N-diethyl- and N,N-dibutyl variants are extrapolated from dimethyl analogs and related sulfonamides .
Alkyl Chain Effects :
- Increasing alkyl chain length (methyl → ethyl → butyl) correlates with higher molecular weight and lipophilicity. For example, replacing methyl with butyl increases molecular weight by ~84 g/mol, significantly reducing water solubility.
- Longer chains may enhance membrane permeability but limit bioavailability in aqueous environments .
- Aromatic vs.
Physicochemical Properties
- Solubility: N,N-Dimethylmorpholine-4-sulfonamide is likely soluble in polar solvents (e.g., ethanol, DMSO) due to its compact structure. this compound, with longer hydrophobic chains, is expected to exhibit poor water solubility, favoring nonpolar solvents .
Thermal Stability :
Research Findings and Trends
Synthetic Accessibility :
Structure-Activity Relationships (SAR) :
- In antimicrobial studies, N,N-dimethylmorpholine-4-sulfonamide showed moderate activity against Gram-positive bacteria, while bulkier analogs (e.g., dibutyl) exhibited reduced efficacy, likely due to poor cellular uptake .
Biological Activity
n,n-Dibutylmorpholine-4-sulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a morpholine ring substituted with two butyl groups and a sulfonamide functional group. The sulfonamide moiety is crucial for the biological activity of this class of compounds, influencing their interaction with various biological targets.
Biological Activities
This compound exhibits multiple biological activities, including:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) in the dihydropteroate synthase enzyme. This action disrupts the production of folate, essential for DNA synthesis in bacteria, thus exhibiting bacteriostatic effects .
- Antioxidant Activity : Research has indicated that derivatives of sulfonamides, including this compound, possess moderate free radical scavenging activities. The DPPH assay demonstrated that various sulfonamide derivatives exhibited IC50 values ranging from 0.66 mM to 1.75 mM, indicating their potential as antioxidants .
- Enzyme Inhibition : Studies have highlighted the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown. This suggests potential applications in treating neurological disorders .
The mechanism through which this compound exerts its biological effects primarily involves:
- Inhibition of Folate Synthesis : By mimicking PABA, it interferes with bacterial folate metabolism, leading to impaired DNA replication and cell division.
- Radical Scavenging : The presence of specific substituents in the sulfonamide structure enhances its ability to neutralize free radicals, contributing to its antioxidant properties.
- Enzyme Interaction : The compound's ability to inhibit cholinesterases suggests it may modulate neurotransmitter levels, which could have therapeutic implications in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Dibutylmorpholine-4-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves sulfonylation of morpholine derivatives with dibutylamine under controlled conditions. Key steps include:
- Sulfonylation : Reacting morpholine-4-sulfonyl chloride with dibutylamine in anhydrous dichloromethane at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.
- Critical parameters: Temperature control during sulfonylation minimizes side reactions (e.g., hydrolysis), while stoichiometric excess of dibutylamine enhances yield .
Q. How can researchers validate the structural integrity of This compound post-synthesis?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy : Confirm substitution patterns (e.g., NMR: δ 1.2–1.6 ppm for dibutyl protons; NMR: sulfonamide carbonyl at ~165 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z ~326.29) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Q. What solvent systems are optimal for solubility studies of this compound in biological assays?
- Methodological Answer:
- Polar solvents : DMSO or DMF (≥10 mg/mL solubility) for stock solutions.
- Aqueous buffers : Use ≤1% DMSO in PBS (pH 7.4) to avoid cytotoxicity. Validate stability via HPLC over 24 hours .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of This compound for structure-activity relationships?
- Methodological Answer:
- Computational Setup : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfonamide sulfur as electron-deficient) .
- Validation : Compare computed IR spectra with experimental data (e.g., S=O stretching at ~1150 cm) .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC values across assays)?
- Methodological Answer:
- Assay Standardization : Control variables (e.g., cell line passage number, serum concentration) .
- Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with activity .
- Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-experimental variability .
Q. How does the compound’s conformational flexibility impact its binding affinity in enzyme inhibition studies?
- Methodological Answer:
- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to identify stable binding poses .
- Free Energy Calculations : Use MM-PBSA to quantify contributions of hydrophobic dibutyl chains vs. sulfonamide hydrogen bonding .
Q. What are the challenges in quantifying This compound in environmental matrices, and how can they be mitigated?
- Methodological Answer:
- Sample Preparation : Solid-phase extraction (C18 cartridges) with methanol elution.
- Detection : UPLC-MS/MS in MRM mode (e.g., transition m/z 326 → 184 for quantification).
- Matrix Effects : Use isotope-labeled internal standards (e.g., -analog) to correct recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
